molecular formula C15H15F3N2O3S B12639074 C15H15F3N2O3S

C15H15F3N2O3S

Cat. No.: B12639074
M. Wt: 360.4 g/mol
InChI Key: QIFOGFJYGQCRFE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of JNJ-26146900 involves several steps. One of the key intermediates in its synthesis is 5-chloro-6-methoxycarbonyl uracil . The preparation method includes a reduction reaction to obtain 5-chloro-6-hydroxymethyl uracil . The reaction conditions are mild, and the production cost is reduced. The method is suitable for industrial production due to its high yield and easy separation and purification .

Chemical Reactions Analysis

JNJ-26146900: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JNJ-26146900: has several scientific research applications:

Mechanism of Action

The mechanism of action of JNJ-26146900 involves its selective binding to androgen receptors. This binding modulates the activity of the receptors, leading to tissue-selective effects. The molecular targets include androgen receptors in various tissues, and the pathways involved include the modulation of gene expression and protein synthesis .

Comparison with Similar Compounds

JNJ-26146900: is unique due to its selective activity and tissue-specific effects. Similar compounds include:

    Bicalutamide: Another nonsteroidal androgen receptor antagonist used in the treatment of prostate cancer.

    Enzalutamide: A more potent androgen receptor antagonist with similar applications.

    Flutamide: An older androgen receptor antagonist with a different mechanism of action.

These compounds share similar targets but differ in their potency, selectivity, and side effect profiles .

Properties

Molecular Formula

C15H15F3N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

5-(diethyl-λ4-sulfanylidene)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H15F3N2O3S/c1-3-24(4-2)11-12(21)19-14(23)20(13(11)22)10-7-5-6-9(8-10)15(16,17)18/h5-8H,3-4H2,1-2H3,(H,19,21,23)

InChI Key

QIFOGFJYGQCRFE-UHFFFAOYSA-N

Canonical SMILES

CCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)CC

Origin of Product

United States

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